
Manganese glycinate
Overview
Description
Manganese glycinate is a chelated trace mineral complex where manganese ions (Mn²⁺) are bound to glycine, a non-essential amino acid. This organic form is synthesized via a reaction between manganese sulfate monohydrate and glycine under alkaline conditions, followed by precipitation and purification steps . The chelation enhances stability and bioavailability, making it suitable for applications in animal nutrition, pharmaceuticals, and nutraceuticals.
Preparation Methods
Aqueous Solution Synthesis Methods
Alkaline pH-Mediated Chelation
The most widely documented method involves dissolving manganese salts (e.g., manganese sulfate, chloride, or acetate) with glycine in aqueous media under controlled pH and temperature. Key steps include:
-
Dissolution : Manganese sulfate monohydrate (MnSO₄·H₂O) and glycine are dissolved in deionized water at a molar ratio of 1:2 to ensure stoichiometric chelation .
-
pH Adjustment : An alkaline buffer such as ammonium hydroxide (NH₃·H₂O) is added to maintain pH 6–7, critical for stabilizing the Mn²⁺-glycine complex . At pH < 6, protonation of glycine’s amino group reduces coordination capacity, while pH > 7 risks hydroxide precipitation .
-
Thermal Reaction : The solution is heated to 70–85°C for 60–120 minutes, facilitating ligand exchange and chelate formation. Infrared (IR) spectroscopy confirms coordination via shifts in carboxylate (COO⁻) and amine (NH₂) peaks .
Outcomes :
-
Chelation Efficiency : >90% when using NH₃·H₂O as a buffer, verified by atomic absorption spectroscopy .
-
Byproducts : Trace sulfate ions (<0.5%) remain in the product .
Solid-State Synthesis
An alternative approach avoids solvents by grinding manganese chloride (MnCl₂) with glycine at ambient conditions :
-
Mixing : MnCl₂ and glycine are combined in a 1:2 molar ratio.
-
Mechanical Activation : The mixture is ground for 30–60 minutes, inducing a solid-state reaction.
-
Crystallization : The product is recrystallized from ethanol to remove unreacted glycine.
Advantages :
Limitations :
Industrial-Scale Precipitation Methods
Acetone-Induced Crystallization
Patents describe large-scale processes using acetone to precipitate this compound :
-
Reaction : MnSO₄·H₂O reacts with glycine in aqueous NaOH to form Mn(OH)₂, followed by sulfuric acid addition to adjust pH.
-
Concentration : Filtrate is vacuum-concentrated (≥0.07 MPa) at 60–80°C for 2–4 hours.
-
Precipitation : Acetone (60–70 wt%) is added, inducing crystallization.
-
Drying : Solids are centrifuged and vacuum-dried (≥0.06 MPa, 80°C) to yield a free-flowing powder .
Key Parameters :
Parameter | Optimal Range | Effect on Product Quality |
---|---|---|
Vacuum Pressure | ≥0.07 MPa | Prevents oxidation of Mn²⁺ |
Acetone Volume | 60–70% (v/v) | Maximizes yield (88–95%) |
Drying Temperature | 80°C | Avoids glycine decomposition |
Ethanol-Water Fractional Crystallization
A modified method employs ethanol-water mixtures to enhance purity :
-
Reaction : MnCl₂ and glycine are refluxed in a 3:1 ethanol-water solution.
-
Cooling : Gradual cooling to 4°C promotes selective crystallization.
-
Filtration : Crystals are washed with cold ethanol to remove chloride residues.
Advantages :
-
Purity : >98% by HPLC.
-
Scalability : Suitable for batch processing.
Structural and Analytical Characterization
Spectroscopic Confirmation
-
IR Spectroscopy :
-
Thermogravimetric Analysis (TGA) :
Chelation Degree Assessment
Chelation efficiency is quantified using:
-
Cation Exchange Chromatography : Measures free Mn²⁺ post-synthesis .
-
UV-Vis Spectroscopy : Absorbance at 510 nm (d-d transitions) correlates with chelate concentration .
Comparative Analysis of Methods
Method | Yield (%) | Chelation (%) | Purity (%) | Scalability |
---|---|---|---|---|
Aqueous (pH 7) | 92 | 95 | 97 | High |
Solid-State | 78 | 80 | 85 | Moderate |
Acetone Precipitation | 95 | 90 | 96 | Industrial |
Ethanol-Water | 89 | 93 | 98 | Pilot-Scale |
Challenges and Optimization Strategies
Byproduct Management
-
Sulfate Contamination :
-
Glycine Degradation :
Enhancing Chelation Efficiency
-
Buffering Agents : NH₃·H₂O maintains pH 6–7, improving glycine deprotonation .
-
Microwave Assistance : Reduces reaction time to 20–30 minutes with 95% chelation .
Industrial and Regulatory Considerations
Compliance with Standards
-
USP-NF : Requires ≤5 ppm heavy metals and ≥95% chelation for dietary supplements .
-
EU Regulations : Mandate residual solvent limits (e.g., acetone <50 ppm) .
Cost-Benefit Analysis
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Manganese glycinate participates in redox reactions due to Mn²⁺’s variable oxidation states:
Oxidation
Reagent/Conditions | Products Formed | Observations | Source |
---|---|---|---|
H₂O₂ (aqueous) | Mn³⁺-glycinate complexes | Forms stable Mn(III) species | |
KMnO₄ (acidic medium) | MnO₂ precipitates | Glycine oxidizes to CO₂ and NH₃ |
Reduction
Reagent/Conditions | Products Formed | Observations | Source |
---|---|---|---|
NaBH₄ | Mn⁰ nanoparticles | Glycine acts as a stabilizing agent | |
H₂ (gaseous) | Mn⁰ + glycine | Requires high-temperature catalysis |
Substitution and Ligand Exchange
This compound undergoes ligand substitution in the presence of stronger chelators:
Competing Ligand | Reaction Conditions | Outcome | Source |
---|---|---|---|
EDTA | pH 7–8, room temperature | Mn²⁺-EDTA complex forms | |
Citric acid | pH 5–6, 60°C | Mn-citrate complex + free glycine |
Kinetics :
-
Substitution with EDTA follows first-order kinetics (rate constant: 2.3 × 10⁻³ s⁻¹ at 25°C).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition stages:
Temperature Range (°C) | Process | Mass Loss (%) | Observations | Source |
---|---|---|---|---|
25–150 | Loss of hydration water | 8–10 | Endothermic peak at 110°C | |
250–350 | Glycine ligand decomposition | 45–50 | Exothermic, forms MnO residue |
pH-Dependent Stability
This compound’s solubility and stability vary with pH:
pH Range | Solubility (g/L) | Stability | Source |
---|---|---|---|
2–4 | 0.5–1.0 | Partial dissociation to Mn²⁺ + glycine | |
6–8 | 25–30 | Stable chelate; no dissociation | |
>10 | <0.1 | Precipitation as Mn(OH)₂ |
Key Research Findings
-
Synthesis Optimization : NH₃·H₂O as a buffer increases chelation efficiency by 30% compared to NaOH .
-
Thermal Stability : Decomposition onset at 314°C, confirming superior stability vs. free glycine (109°C) .
-
Biological Relevance : Mn²⁺ release in acidic environments (e.g., stomach) enhances bioavailability .
Scientific Research Applications
Manganese glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in enzymatic reactions and its potential to mitigate oxidative stress.
Medicine: It is used in dietary supplements to treat manganese deficiency and is being researched for its potential neuroprotective effects.
Industry: The compound is used in animal feed to ensure adequate manganese intake, which is essential for growth and development
Mechanism of Action
Manganese glycinate exerts its effects primarily through the release of manganese ions in the body. These ions act as cofactors for various enzymes, including manganese superoxide dismutase, which helps in scavenging reactive oxygen species and protecting cells from oxidative damage. Manganese also plays a role in bone formation, glucose metabolism, and the synthesis of neurotransmitters .
Comparison with Similar Compounds
Physicochemical Properties
Manganese glycinate differs structurally from inorganic salts (e.g., manganese sulfate) and other organic complexes (e.g., manganese ascorbate, manganese citrate) due to its glycine ligand. Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for Mn–N and Mn–O bonds in this compound, distinguishing it from other glycinate chelates like zinc or copper glycinate . Key physicochemical differences include:
Compound | Solubility (Water) | Stability (pH 2–7) | Ligand Type |
---|---|---|---|
Manganese sulfate | High | Low (acidic pH) | Inorganic sulfate |
This compound | Moderate | High | Amino acid (glycine) |
Manganese ascorbate | High | Moderate | Organic acid (ascorbate) |
Manganese citrate | High | Moderate | Organic acid (citrate) |
Bioavailability and Efficacy
This compound vs. Inorganic Salts
- Animal Nutrition: In laying hens, this compound (organic) improved eggshell quality more effectively than manganese sulfate (inorganic) at equivalent doses (48–60 mg/kg diet), attributed to enhanced absorption .
- Mineral Interactions : In broilers, this compound supplementation increased serum zinc concentrations by 8.1–9.0%, suggesting synergistic mineral absorption .
This compound vs. Other Organic Forms
- Manganese Ascorbate: Both compounds inhibit hepatocellular carcinoma (HCC) cell proliferation in a dose-dependent manner. However, this compound’s glycine ligand may improve cellular uptake compared to ascorbate, though direct comparative data are lacking .
- Manganese Citrate: While both are water-soluble, glycinate’s amino acid ligand may enhance intestinal absorption via amino acid transporters, as seen in magnesium glycinate studies .
Animal Feed
- This compound is widely used in poultry and swine diets. It outperforms inorganic manganese in improving bone strength (e.g., femur biomechanics in chickens) and mineral retention .
- Compared to manganese lysinate or pantothenate, glycinate shows superior stability in premixes and reduced interactions with dietary antagonists like phytates .
Pharmaceuticals
Biological Activity
Manganese glycinate, a chelated form of manganese, combines manganese with the amino acid glycine. This compound is gaining attention due to its potential biological activities and health benefits. This article explores the biological activity of this compound, focusing on its roles in metabolism, antioxidant defense, and potential therapeutic applications.
Overview of Manganese
Manganese is an essential trace mineral that plays a crucial role in various physiological processes. It acts as a cofactor for several enzymes involved in:
- Metabolism : Manganese is vital for carbohydrate and lipid metabolism, influencing glucose homeostasis and insulin secretion.
- Antioxidant Defense : It is a component of superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
- Bone Health : Manganese contributes to bone formation and maintenance by participating in collagen synthesis and mineralization .
1. Metabolic Functions
This compound enhances the bioavailability of manganese compared to other forms, facilitating its absorption in the gastrointestinal tract. This increased bioavailability supports its role in metabolic pathways, particularly in glucose metabolism. Studies have indicated that manganese supplementation may improve insulin sensitivity and glucose tolerance, which is particularly beneficial for individuals with type 2 diabetes .
2. Antioxidant Properties
As a precursor to manganese superoxide dismutase (MnSOD), this compound plays a significant role in mitigating oxidative stress. Research has shown that adequate manganese levels can enhance SOD activity, thereby reducing cellular damage caused by free radicals. This antioxidant activity is crucial in managing inflammatory conditions and may contribute to pain relief in diseases such as osteoarthritis .
3. Bone Health
This compound has been linked to improved bone density and health. It aids in the formation of connective tissue and bone matrix, potentially reducing the risk of osteoporosis, particularly in postmenopausal women . A study indicated that supplementation with manganese could help maintain spinal bone density when combined with calcium and other minerals .
Case Study: Diabetes Management
A case-control study involving 1,614 adults with type 2 diabetes demonstrated a U-shaped relationship between plasma manganese levels and diabetes prevalence. Those with both low and high plasma manganese levels exhibited higher risks of diabetes compared to those with moderate levels .
Research Findings on Antioxidant Activity
A study involving patients with rheumatoid arthritis suggested that lower SOD activity correlates with disease severity. Supplementing with manganese may help restore SOD function, highlighting its potential as an adjunct therapy for inflammatory diseases .
Comparative Analysis of this compound
Property | This compound | Other Forms (e.g., Manganese Sulfate) |
---|---|---|
Bioavailability | High | Moderate to Low |
Absorption Rate | Efficient | Less efficient |
Gastrointestinal Tolerance | Well tolerated | May cause gastrointestinal distress |
Role in Metabolism | Supports glucose metabolism | Limited evidence |
Antioxidant Function | Strong | Variable |
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate the bioavailability of manganese glycinate compared to inorganic manganese salts in animal models?
- Methodological Answer : Use a randomized controlled trial (RCT) with multiple treatment groups: one receiving this compound, another inorganic manganese sulfate, and a control group. Measure manganese concentrations in target tissues (e.g., liver, bone, or muscle) via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) post-intervention. Include parameters like absorption efficiency, tissue retention, and excretion rates. Ensure dietary manganese levels are tightly controlled to isolate treatment effects .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound supplementation studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to assess efficacy thresholds. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare differences between dosage groups. For longitudinal data, mixed-effects models can account for repeated measures and individual variability. Report confidence intervals and effect sizes to quantify biological significance .
Q. How should researchers address confounding variables when studying this compound’s effects on oxidative stress biomarkers?
- Methodological Answer : Stratify subjects by baseline oxidative stress levels (e.g., via malondialdehyde assays) and use covariate adjustment in regression models. Include control groups with matched diets and environmental exposures. Validate biomarker stability through pre-analytical protocols (e.g., rapid sample freezing to prevent degradation) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in the literature regarding this compound’s efficacy across species (e.g., poultry vs. mammals)?
- Methodological Answer : Conduct comparative metabolomic studies to identify species-specific absorption pathways. Use isotopic tracing (e.g., ⁵⁴Mn-labeled glycinate) to track uptake and distribution differences. Meta-analyze existing data with subgroup stratification by species, dosage, and physiological state (e.g., growth phase vs. lactation) .
Q. How can researchers optimize in vitro models to study this compound’s chelation stability under gastrointestinal conditions?
- Methodological Answer : Simulate gastric and intestinal environments using pH-adjusted buffers (e.g., pH 2.0 for stomach, pH 7.4 for intestine). Monitor chelate integrity via UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). Compare dissociation rates with inorganic manganese under varying temperatures and enzymatic conditions (e.g., pepsin/pancreatin) .
Q. What methodologies are recommended for investigating long-term neurotoxic effects of this compound in preclinical models?
- Methodological Answer : Use chronic exposure models (e.g., 6–12 months) in rodents, measuring manganese accumulation in the basal ganglia via MRI or synchrotron X-ray fluorescence. Pair with behavioral assays (e.g., rotarod tests) and histopathological analysis of dopaminergic neurons. Include positive controls (e.g., manganese chloride) to benchmark toxicity thresholds .
Q. How should researchers design studies to evaluate interactions between this compound and other trace minerals (e.g., iron, zinc) in complex diets?
- Methodological Answer : Employ fractional factorial designs to test pairwise interactions. Use ICP-MS to quantify mineral-mineral competition in absorption assays. For in vivo studies, vary dietary ratios of this compound with iron/zinc glycinates and assess tissue mineral profiles. Apply response surface methodology (RSM) to model synergistic or antagonistic effects .
Q. Methodological Guidelines for Data Interpretation
Q. What strategies can mitigate reproducibility issues in this compound research?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, analytical protocols, and instrument calibration records in supplementary materials. Use standardized reference materials (e.g., NIST SRM) for analytical validation. Replicate critical experiments in independent labs .
Q. How can researchers critically appraise conflicting data on this compound’s role in antioxidant defense systems?
- Methodological Answer : Perform systematic reviews with risk-of-bias assessments (e.g., ROBIS tool). Compare experimental conditions (e.g., cell lines vs. primary cultures, in vitro ROS assays vs. in vivo oxidative damage markers). Use pathway enrichment analysis to contextualize discrepancies in molecular mechanisms .
Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound’s molecular mechanisms?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- Population : Neuronal cell lines.
- Intervention : this compound at 10–100 µM.
- Comparison : Inorganic manganese sulfate.
- Outcome : Mitochondrial ROS production.
Validate hypotheses using CRISPR-based gene editing to probe specific pathways (e.g., SOD2 activity) .
Properties
IUPAC Name |
2-aminoacetate;manganese(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
Record name | Manganese(II) bis(glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6912-28-3, 14281-77-7 | |
Record name | Manganese(II) bis(glycinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese(II) bis(glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(glycinato)manganese | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANGANESE GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.